molecular formula C18H37NO2 B3026197 D-erythro-sphingosine-d7

D-erythro-sphingosine-d7

Cat. No.: B3026197
M. Wt: 306.5 g/mol
InChI Key: WWUZIQQURGPMPG-AVMMVCTPSA-N
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Description

Sphingosine-d7 (d18:1) is a deuterated form of sphingosine, a bioactive lipid molecule that plays a crucial role in cellular signaling and metabolism. The deuterated form, Sphingosine-d7, is often used as an internal standard in mass spectrometry to quantify sphingosine levels in biological samples .

Mechanism of Action

Target of Action

D-erythro-sphingosine-d7, also known as sphingosine-d7, primarily targets protein kinase C (PKC) and p32-kinase . It also interacts with phospholipases , ion channels , cannabinoid receptor type 1 (CB-1) receptors , and steroidogenic factor 1 (SF-1) receptors . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and signal transduction .

Mode of Action

Sphingosine-d7 acts as a potent activator of p32-kinase, with an EC50 of 8 μM . It also inhibits protein kinase C (PKC) . Furthermore, it has the ability to regulate the activities of phospholipases, protein kinases, ion channels, CB-1 receptors, and SF-1 receptors . This regulation leads to changes in cell signaling and function.

Biochemical Pathways

Sphingosine-d7 is involved in the sphingolipid metabolism pathway . It acts as a precursor for ceramide synthesis . Ceramides, in turn, are key components of sphingolipids, which are essential for cell structure and function. Sphingosine-d7 can also be converted to sphingosine-1-phosphate , a bioactive lipid mediator involved in various cellular processes such as cell growth, survival, and immune cell trafficking .

Pharmacokinetics

It’s also known that sphingosine-d7 can be used as an internal standard in liquid chromatography–tandem mass spectrometry for quantitative analysis of sphingolipids in biological samples .

Result of Action

The action of sphingosine-d7 leads to various molecular and cellular effects. It negatively regulates cell proliferation and induces apoptosis . The regulation of activities of various proteins and receptors by sphingosine-d7 can lead to changes in cell signaling and function . Furthermore, the conversion of sphingosine-d7 to ceramide and sphingosine-1-phosphate can impact cell structure and function .

Action Environment

The action, efficacy, and stability of sphingosine-d7 can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . Additionally, the presence of other lipids and compounds in the cellular environment can influence its action and efficacy . For example, the presence of certain fatty acids can lead to the formation of specific ceramide species .

Biochemical Analysis

Biochemical Properties

D-erythro-sphingosine-d7 plays a crucial role in various biochemical reactions. It negatively regulates cell proliferation and induces apoptosis . This compound interacts with several enzymes, proteins, and other biomolecules, including phospholipases, protein kinases, ion channels, cannabinoid receptor type 1 (CB-1) receptors, and steroidogenic factor 1 (SF-1) receptors . These interactions are essential for its regulatory functions in cellular processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating activities such as cell proliferation and apoptosis . Additionally, it acts as a precursor for ceramide synthesis, which is involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to modulate these processes highlights its importance in maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and regulates the activities of phospholipases, protein kinases, and ion channels . The compound also acts as a precursor for ceramide synthesis, which plays a role in enzyme inhibition or activation and changes in gene expression . These interactions are critical for its function as a bioactive lipid.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable for up to one year when stored at -20°C . Studies have shown that it can be converted to sphingosine-1-phosphate-d9, ceramide-d9, and sphingomyelin-d9 within cells . These conversions indicate that this compound has long-term effects on cellular function, particularly in sphingolipid metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to increased concentrations of ceramides and sphingomyelins in cells . Excessive doses may also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor for ceramide synthesis and can be converted to sphingosine-1-phosphate, ceramide, and sphingomyelin . These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various biological processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function in different cellular compartments.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sphingosine-d7 (d18:1) typically involves the incorporation of deuterium atoms into the sphingosine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the hydrogenation of sphingosine precursors in the presence of deuterium gas, resulting in the selective incorporation of deuterium atoms at specific positions .

Industrial Production Methods

Industrial production of Sphingosine-d7 (d18:1) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes multiple steps of purification, such as chromatography and crystallization, to isolate the deuterated product from other by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Sphingosine-d7 (d18:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadec-4-ene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZIQQURGPMPG-AVMMVCTPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-erythro-sphingosine-d7
Reactant of Route 2
D-erythro-sphingosine-d7
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Reactant of Route 4
D-erythro-sphingosine-d7
Reactant of Route 5
D-erythro-sphingosine-d7
Reactant of Route 6
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